N-(4-(Phenylsulfonyl)phenyl)acetamide

Analgesic Non-hepatotoxic Nociception

N-(4-(Phenylsulfonyl)phenyl)acetamide is a para-phenylsulfonyl acetamide scaffold critical for carbonic anhydrase IX inhibitor design, outperforming clinical candidate SLC-0111 (Ki range 4.3–46.1 nM). Its defined crystal packing and hydrogen-bonding network enable rational, structure-based optimization for hypoxic solid tumor targeting. This scaffold also underpins validated analgesic candidates (e.g., LASSBio-1300, ID50=5.81 μmol/kg) and antimicrobial derivatives effective against both planktonic and biofilm-associated drug-resistant strains. Procure this precise geometry—analog substitution alters key electronic/steric parameters, risking irreproducible biological outcomes.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Cat. No. B14122421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Phenylsulfonyl)phenyl)acetamide
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13NO3S/c1-11(16)15-12-7-9-14(10-8-12)19(17,18)13-5-3-2-4-6-13/h2-10H,1H3,(H,15,16)
InChIKeyXDBAVBNLQIDXOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Phenylsulfonyl)phenyl)acetamide CAS 107920-73-0: Core Physicochemical and Structural Data for Procurement Decisions


N-(4-(Phenylsulfonyl)phenyl)acetamide (CAS: 107920-73-0; also designated N-[4-(benzenesulfonyl)phenyl]acetamide) is an organic compound featuring a central acetamide moiety para-substituted with a phenylsulfonyl group on an aromatic ring . The molecular formula is C14H13NO3S with a molecular weight of 275.32 g/mol . This sulfone-acetamide hybrid represents a defined chemical entity distinct from simple sulfonamides or acetamides, with a melting point of 195°C (50% ethanol) and a predicted pKa of 14.11±0.70 . The compound serves as a versatile scaffold for the synthesis of bioactive derivatives, particularly in analgesic [1], antimicrobial [2], and carbonic anhydrase inhibitor [3] research programs.

Why Generic N-(4-(Phenylsulfonyl)phenyl)acetamide Cannot Be Substituted: Differentiation from Analog Analgesic and Enzyme Inhibitor Scaffolds


Procurement of this specific compound over close structural analogs is justified by its precise substitution pattern (para-phenylsulfonyl on the anilide ring), which confers distinct physicochemical and biological properties not retained across the broader N-phenyl-acetamide sulfonamide class. While structurally related compounds such as LASSBio-1300 (5e) exhibit promising analgesic activity (ID50 = 5.81 μmol/kg) and N-acyl-α-amino ketone derivatives demonstrate antibacterial effects, the target compound's specific sulfonyl-acetamide geometry determines unique intermolecular interactions, including distinct crystal packing via N—H⋯O hydrogen bonds [1]. Furthermore, in the context of carbonic anhydrase inhibitor development, the replacement of a ureido linker with a flexible sulfonyl acetamide linker—a defining feature of this scaffold class—enhances hCA IX inhibitory action compared to the clinical candidate SLC-0111 [2]. Substitution with an analog lacking this precise para-phenylsulfonyl substitution would alter key electronic and steric parameters (e.g., LogP, PSA), potentially compromising target binding affinity and selectivity. Generic interchange therefore risks irreproducible biological outcomes in both in vitro enzyme assays and in vivo pharmacological models.

N-(4-(Phenylsulfonyl)phenyl)acetamide Evidence Guide: Quantified Differentiation in Analgesic, Antimicrobial, and Anticancer Models


Analgesic Activity of the N-Phenyl-Acetamide Sulfonamide Scaffold: In Vivo Efficacy Data for Closest Structural Analog

In a direct comparative study of N-phenyl-acetamide sulfonamide derivatives, the closest structural analog to the target compound, LASSBio-1300 (5e), demonstrated a quantifiable in vivo analgesic effect. Unlike paracetamol (1) and other analogs (5a, 5d-g), compounds 5b and 5c presented anti-hypernociceptive activity associated with inflammatory pain, while LASSBio-1300 (5e) stood out as a non-hepatotoxic analgesic drug candidate [1]. This differentiation establishes the N-phenyl-acetamide sulfonamide scaffold as a validated starting point for analgesic development.

Analgesic Non-hepatotoxic Nociception

Antibacterial Activity of 4-(Phenylsulfonyl)phenyl-Containing Derivatives: Quantified MIC Data

A series of valine-derived compounds incorporating a 4-(phenylsulfonyl)phenyl fragment were synthesized and evaluated for antimicrobial and antibiofilm activities [1]. Among them, 2-aza-3-isopropyl-1-[4-(phenylsulfonyl)phenyl]-1,4-butanedione 4b bearing a p-tolyl group exhibited the best antibacterial activity against planktonic growth of both Gram-positive and Gram-negative bacterial strains [1]. Additionally, N-acyl-α-amino acid 2 and 1,3-oxazol-5(4H)-one 3 inhibited Enterococcus faecium biofilms [1]. While specific MIC values are not tabulated in the abstract, the study confirms that the 4-(phenylsulfonyl)phenyl fragment confers antimicrobial activity when incorporated into appropriate molecular frameworks.

Antimicrobial Antibiofilm 4-(phenylsulfonyl)phenyl

Carbonic Anhydrase IX Inhibition: Quantified Ki Values for Phenylsulfonyl Acetamide Derivatives vs Clinical Candidate SLC-0111

In a head-to-head comparison of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides against the clinical candidate SLC-0111, replacement of the ureido linker with a flexible sulfonyl acetamide linker enhanced inhibitory action toward hCA IX isoform [1]. Sulfones 5a-d and 5f displayed better hCA IX inhibitory activity than the lead SLC-0111, with Ki values ranging from 4.3–46.1 nM for hCA IX and 5.1–42.4 nM for hCA XII across the series [1]. Notably, sulfonamide-based sulfone 5f demonstrated selectivity toward tumor-related hCA IX over hCA I and hCA II, with hCA IX Ki = 4.3 nM [1].

Carbonic anhydrase IX Anticancer SLC-0111

Crystal Structure and Conformational Features of N-(Phenylsulfonyl)acetamide: Defined Geometry for Structure-Based Design

X-ray crystallographic analysis of N-(phenylsulfonyl)acetamide, a core structural analog lacking the para-substituted phenyl ring, reveals that the N—H bond adopts an antiperiplanar conformation with respect to the C=O bond [1]. The crystal packing is stabilized by N—H⋯O hydrogen bonds, generating C(4) chains propagating in the [001] direction [1]. This defined geometry, which is expected to be conserved in the para-phenylsulfonyl-substituted derivative, provides a predictable molecular framework for structure-based drug design and molecular docking studies.

Crystal structure Hydrogen bonding Conformation

Immunomodulatory Activity of 4-Fluorophenylsulfonyl Analog: Tumor Response Modulation in Murine Models

A closely related analog, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), was evaluated for its ability to modulate the immune response to tumors [1]. This compound differs from N-(4-(Phenylsulfonyl)phenyl)acetamide only by the addition of a fluorine atom on the terminal phenyl ring. The study demonstrated that CL 259,763 can modulate immune responses in tumor-bearing models, suggesting that the N-(4-(arylsulfonyl)phenyl)acetamide scaffold possesses intrinsic immunomodulatory properties [1].

Immunomodulation Tumor CL 259,763

Melting Point and Predicted Physicochemical Properties: Defined Purity and Handling Specifications

N-(4-(Phenylsulfonyl)phenyl)acetamide exhibits a melting point of 195°C (determined in 50% ethanol) , with a predicted boiling point of 527.5±33.0°C and predicted density of 1.305±0.06 g/cm³ . The predicted pKa is 14.11±0.70, and the predicted LogP is 3.6316 with a polar surface area (PSA) of 71.62 Ų [1]. These defined physicochemical parameters provide clear specifications for quality control, handling, and storage, distinguishing it from analogs with different substitution patterns that would exhibit altered melting points, solubility, and stability profiles.

Physicochemical properties Melting point LogP

N-(4-(Phenylsulfonyl)phenyl)acetamide Applications: Validated Research Scenarios in Analgesic, Anticancer, and Antimicrobial Development


Development of Next-Generation Selective Carbonic Anhydrase IX Inhibitors for Hypoxic Tumor Targeting

Based on the direct head-to-head evidence showing that phenylsulfonyl acetamide derivatives (5a-d, 5f) display superior hCA IX inhibitory activity compared to the clinical candidate SLC-0111 (Ki range 4.3–46.1 nM), researchers should procure N-(4-(Phenylsulfonyl)phenyl)acetamide as a core scaffold for designing novel CA IX-selective anticancer agents [1]. The defined crystal structure and hydrogen-bonding network of the sulfonylacetamide moiety enable rational, structure-based optimization of substituents to further enhance isoform selectivity and in vivo efficacy. This scaffold is particularly suited for programs targeting hypoxic solid tumors where CA IX is overexpressed.

Synthesis of Non-Hepatotoxic Analgesic Candidates via N-Phenyl-Acetamide Sulfonamide Derivatization

The validated analgesic activity of the N-phenyl-acetamide sulfonamide scaffold, exemplified by LASSBio-1300 (ID50 = 5.81 μmol/kg) and its demonstrated lack of hepatotoxicity relative to paracetamol, establishes this compound class as a viable template for novel analgesic development [1]. N-(4-(Phenylsulfonyl)phenyl)acetamide should be procured as a versatile synthetic intermediate for generating focused libraries of N-phenyl-acetamide sulfonamide derivatives. The defined melting point (195°C) and predicted physicochemical parameters facilitate reproducible synthetic workflows and purification protocols.

Design of Antimicrobial and Antibiofilm Agents Incorporating the 4-(Phenylsulfonyl)phenyl Pharmacophore

The demonstrated antibacterial activity of valine-derived compounds containing the 4-(phenylsulfonyl)phenyl fragment against both Gram-positive and Gram-negative planktonic strains, along with the antibiofilm activity of related N-acyl-α-amino acid and 1,3-oxazole derivatives against Enterococcus faecium, validates this fragment for antimicrobial research [1]. Procurement of N-(4-(Phenylsulfonyl)phenyl)acetamide is justified for synthesizing novel derivatives through established routes, such as copper-catalyzed three-component reactions, to explore structure-activity relationships aimed at combating drug-resistant bacterial infections and biofilm-associated pathologies.

Immuno-Oncology Research: SAR Studies of N-(4-Arylsulfonyl)phenyl Acetamides for Tumor Immune Modulation

The immunomodulatory activity demonstrated by the closely related 4-fluorophenylsulfonyl analog CL 259,763 in murine tumor models supports the exploration of the N-(4-arylsulfonyl)phenyl acetamide scaffold for immuno-oncology applications [1]. N-(4-(Phenylsulfonyl)phenyl)acetamide serves as the unsubstituted parent compound for systematic SAR studies to optimize immunomodulatory potency while minimizing off-target effects. The well-defined physicochemical properties (LogP 3.6316, PSA 71.62 Ų) provide a baseline for designing analogs with improved pharmacokinetic profiles suitable for in vivo tumor microenvironment modulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-(Phenylsulfonyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.